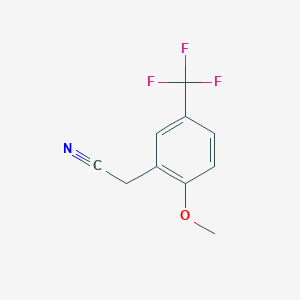

3-(Heptyloxy)-N-methylaniline

Vue d'ensemble

Description

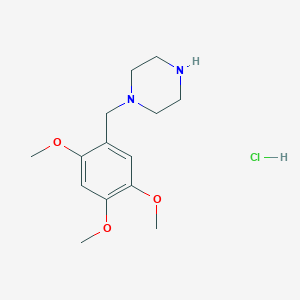

3-(Heptyloxy)-N-methylaniline (HNM) is an organic compound with a wide range of applications in the fields of medicinal chemistry and organic synthesis. HNM is a versatile organic compound due to its unique chemical structure, which contains both an amine moiety and an alkyl chain. HNM has been used as a synthetic intermediate in the synthesis of a variety of pharmaceuticals, as well as in other organic synthesis applications. It has also been studied for its potential biological activity, including its ability to modulate the activity of certain enzymes, receptors, and transporters.

Applications De Recherche Scientifique

Alzheimer's Disease Research

Compounds structurally related to "3-(Heptyloxy)-N-methylaniline" have been investigated for their potential in Alzheimer's disease (AD) treatment. For example, hybrid molecules linking a benzofuran ring to a N-methyl-N-benzylamine through a heptyloxy chain have shown promise in inhibiting cholinesterase activity, β-amyloid aggregation, and Aβ neurotoxicity, which are key targets in AD treatment (Rizzo et al., 2008).

Antibacterial Activity

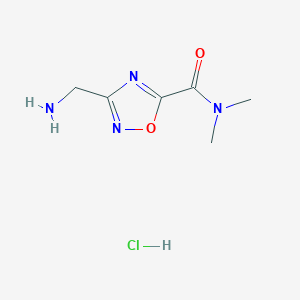

Another study highlighted the synthesis of uracil derivatives with structural similarities, which exhibited potent antibacterial activity against Gram-positive organisms. These compounds were found to be competitive inhibitors of the bacterial DNA polymerase IIIC, essential for bacterial replication (Zhi et al., 2005).

Environmental Bioremediation

Research into environmental bioremediation has identified bacteria capable of degrading aniline and its derivatives, which could potentially include compounds like "3-(Heptyloxy)-N-methylaniline." Such bacteria can use these compounds as sole carbon and energy sources, highlighting their role in the biodegradation of industrial pollutants (Liu et al., 2002).

Organic Synthesis and Catalysis

Compounds with structural features similar to "3-(Heptyloxy)-N-methylaniline" have been utilized in organic synthesis, demonstrating their role as intermediates in the synthesis of complex organic molecules. For instance, research has focused on the development of novel oxime derivatives used in copper hydrometallurgy, indicating their utility in metal extraction and organic synthesis processes (Velarde et al., 2005).

Mechanistic Studies in Chemistry

Mechanistic studies have also been conducted on similar compounds to understand the processes of substrate oxidation by copper-dioxygen adducts, providing insights into the underlying reactions in both biological systems and synthetic chemistry (Shearer et al., 2005).

Propriétés

IUPAC Name |

3-heptoxy-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-3-4-5-6-7-11-16-14-10-8-9-13(12-14)15-2/h8-10,12,15H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAHFVKSRNRRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=CC(=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1451063.png)

![Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1451069.png)